molecular formula C18H21NO4S B2389165 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 377769-67-0

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid

Cat. No.: B2389165
CAS No.: 377769-67-0
M. Wt: 347.43
InChI Key: MFFZLTRBQGTWRR-UHFFFAOYSA-N
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Description

Structural Elucidation and IUPAC Nomenclature

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid is a synthetic organic compound characterized by a benzoic acid backbone substituted with a sulfamoyl group at the 3-position and a methyl group at the 4-position. The sulfamoyl group is further modified with a 4-butylphenyl substituent. Its IUPAC name, 3-[(4-butylanilino)sulfonyl]-4-methylbenzoic acid , systematically describes this arrangement.

The molecular formula C₁₈H₂₁NO₄S corresponds to a molecular weight of 347.44 g/mol . Key structural features include:

  • A benzoic acid moiety (C₆H₅COOH) providing carboxylate functionality.
  • A sulfonamide bridge (SO₂NH) linking the aromatic rings.
  • A 4-butylphenyl group (C₆H₄-C₄H₉) contributing hydrophobic character.

The SMILES notation CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C and InChI key MFFZLTRBQGTWRR-UHFFFAOYSA-N encode its connectivity and stereochemical properties.

Historical Context of Benzoic Acid Derivatives Research

Benzoic acid derivatives have been studied since the 16th century, with early isolation from gum benzoin. The 20th century saw advancements in functionalizing benzoic acid’s aromatic ring, particularly through sulfonylation. The development of arylsulfonamides in the 1930s marked a milestone, enabling targeted modifications for pharmaceutical applications.

Recent innovations, such as meta-C–H functionalization using nitrile-based templates, have expanded synthetic access to complex benzoic acid derivatives like this compound. These methods address historical challenges in activating electron-poor aromatic systems.

Classification within Arylsulfonamide Compounds

This compound belongs to the arylsulfonamide class, defined by an aryl group (4-butylphenyl) bonded to a sulfonamide nitrogen. Key subclass features include:

Feature Description
Aryl Group 4-butylphenyl (C₆H₄-C₄H₉) provides steric bulk and lipophilicity.
Sulfonamide Linker SO₂NH bridges aromatic systems, enabling hydrogen bonding.
Acid Functionalization Carboxylic acid at the benzoic acid moiety enhances solubility.

Compared to simpler sulfonamides (e.g., sulfanilamide), this compound’s methyl and butyl substituents modulate electronic and steric properties, influencing reactivity and potential applications.

Chemical Abstract Service (CAS) Registry and Identification Parameters

The compound is registered under CAS 377769-67-0 , with additional identifiers:

Parameter Value Source
PubChem CID 2333513
Enamine ID ENA018104496
MFCD MFCD02714428
Purity 95%
Physical Form Powder

These identifiers ensure precise tracking in chemical databases and synthetic workflows. The compound’s InChIKey (MFFZLTRBQGTWRR-UHFFFAOYSA-N) facilitates digital referencing in cheminformatics.

Properties

IUPAC Name

3-[(4-butylphenyl)sulfamoyl]-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-3-4-5-14-7-10-16(11-8-14)19-24(22,23)17-12-15(18(20)21)9-6-13(17)2/h6-12,19H,3-5H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFZLTRBQGTWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid involves the inhibition of phosphatidylinositol 3-kinase (PI3K). PI3K is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these cellular processes, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular features, and reported properties:

Compound Name Substituents Molecular Formula Molecular Weight (Da) Key Properties/Activities Reference
3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid 4-Butylphenyl, 4-methyl C₁₈H₂₁NO₄S 347.43 High lipophilicity due to butyl group; potential for prolonged half-life
3-(N-(2-Methoxyphenyl)sulfamoyl)-4-methylbenzoic acid 2-Methoxyphenyl, 4-methyl C₁₅H₁₅NO₅S 329.35 Synthesized in 37% yield; polar methoxy group may enhance solubility
3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid 5-Chloro-2-fluorophenyl, 4-methyl C₁₄H₁₁ClFNO₄S 343.01 Halogen substituents improve binding affinity; molecular weight = 343.01 Da
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid 4-Methoxyphenyl C₁₄H₁₃NO₅S 307.32 High structural similarity (0.96); methoxy group reduces steric hindrance
3-(N-(2,4-Dimethylphenyl)sulfamoyl)-4-methylbenzoic acid 2,4-Dimethylphenyl, 4-methyl C₁₆H₁₇NO₄S 319.38 Methyl groups increase steric bulk; purity = 95%

Key Comparative Insights

Substituent Effects on Binding and Activity
  • Lipophilicity vs. However, polar substituents (e.g., methoxy in , carboxylic acid) may improve aqueous solubility.
  • Halogenation : The 5-chloro-2-fluorophenyl analogue (343.01 Da) demonstrates how halogen atoms can increase binding affinity through hydrophobic and electronic interactions, a strategy common in drug design .
  • Steric Effects : The 2,4-dimethylphenyl derivative (319.38 Da) highlights that bulky substituents may hinder binding to flat enzymatic pockets, whereas smaller groups (e.g., methoxy) allow better fit .
Molecular Modeling and Affinity
  • Molecular dynamics studies on related sulfamoyl benzoic acids (e.g., ) reveal that substituents like the sulfamoyl moiety significantly influence binding energy. For example, replacing sulfur with a sulfamoyl group improved binding affinity from −7.94 to −8.53 kcal/mol in Compound 4 . This suggests that the butylphenyl group in the target compound may similarly optimize interactions with hydrophobic binding pockets.

Biological Activity

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzoic acid moiety, which is known for its ability to interact with biological targets. The structural formula can be represented as follows:

C14H17NO3S\text{C}_{14}\text{H}_{17}\text{N}\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various metabolic pathways. The sulfonamide moiety is particularly significant, as it can mimic the structure of para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia (K562), glioblastoma (U-251), and pancreatic cancer (PANC-1). The IC50 values for these activities were reported as follows:

Cell LineIC50 (μM)
K562 (Leukemia)0.452
U-251 (Glioblastoma)0.934
PANC-1 (Pancreatic)>10

These results indicate a varying degree of sensitivity among different cancer cell types, suggesting a selective antiproliferative effect .

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, with some derivatives showing enhanced efficacy .

Case Studies

  • Inhibition of Isocitrate Dehydrogenase (IDH1) : A study highlighted the compound's potential as an IDH1 inhibitor, which is crucial in metabolic pathways altered in several cancers. The compound's selectivity towards mutated forms of IDH1 was noted, making it a candidate for targeted cancer therapies .
  • Antiproliferative Studies : In a comparative study with other sulfonamide derivatives, this compound demonstrated superior activity against certain cancer cell lines while maintaining low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid, and how can purity be optimized?

  • Methodology : Synthesis typically involves sulfonylation of 4-methylbenzoic acid with 4-butylphenylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity optimization requires monitoring reaction completion (TLC/HPLC) and controlling stoichiometry to minimize byproducts .
  • Key Parameters : Reaction temperature (60–80°C), solvent selection (DMF or dichloromethane), and inert atmosphere (N₂) to prevent oxidation .

Q. How can the solubility of this compound be experimentally determined in aqueous and organic solvents?

  • Methodology : Use gravimetric or UV-spectrophotometric methods to measure solubility across temperatures (e.g., 25–60°C). For aqueous solubility, employ pH adjustments (buffers) to account for ionization of the carboxylic acid group. Solubility modeling with the Modified Apelblat equation or UNIFAC parameters can predict behavior in binary solvent systems (e.g., ethanol-water) .
  • Example : For 4-methylbenzoic acid derivatives, solubility in ethanoic acid at 303–363 K was modeled with a mean deviation of 2.75% .

Q. What initial biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram– bacteria). Assess anti-inflammatory potential using COX-1/COX-2 inhibition assays (colorimetric measurement of prostaglandin E₂). Cytotoxicity can be tested via MTT assay on human cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in sulfamoyl-containing benzoic acids?

  • Methodology : Perform single-crystal X-ray diffraction (SHELX suite) to determine bond angles, torsion angles, and hydrogen-bonding networks. Compare with computational models (DFT or molecular mechanics) to validate stereoelectronic effects. For example, crystal structures of analogous compounds reveal planar sulfonamide groups and intermolecular H-bonding with carboxylic acid moieties .
  • Case Study : In 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, crystallography confirmed sulfonamide N–H···O hydrogen bonds critical for lattice stability .

Q. What strategies address contradictions in enzyme inhibition data between in vitro and cellular assays?

  • Methodology :

  • In vitro vs. Cellular Permeability : Use Caco-2 monolayer assays to evaluate membrane permeability. Low cellular uptake may explain reduced activity despite strong in vitro inhibition.
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess metabolic degradation (LC-MS analysis).
  • Off-Target Effects : Employ kinome-wide profiling (e.g., KinomeScan) to identify unintended targets .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) for sulfonylation efficiency.
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of sulfamoyl chloride).
  • DoE Approach : Use a Design of Experiments (DoE) framework to optimize variables (temperature, solvent ratio, catalyst loading). For example, chlorination of analogous compounds achieved 90% yield under FeCl₃ catalysis at 40°C .

Data Analysis and Interpretation

Q. How to reconcile discrepancies between computational solubility predictions and experimental results?

  • Methodology :

  • Model Refinement : Incorporate activity coefficients (e.g., NRTL-SAC model) to account for solute-solvent interactions.
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess particle size effects on solubility. Smaller particles (<1 µm) enhance dissolution rates, skewing experimental data .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC-MS.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks (ICH guidelines). Identify degradation products (e.g., hydrolysis of sulfamoyl to sulfonic acid) .

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